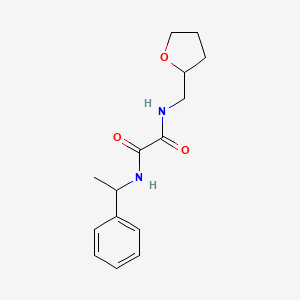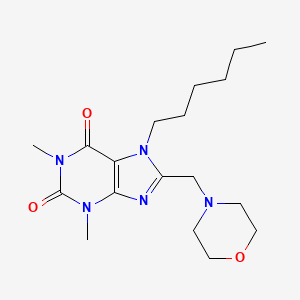![molecular formula C14H15NO3 B2389365 (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid CAS No. 750599-12-3](/img/structure/B2389365.png)
(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid, also known as FDP or Furamidine, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. The chemical structure of FDP consists of a pyrrole ring, a furan ring, and a propenoic acid group. FDP has been found to exhibit a range of biological activities, including antitumor, antiparasitic, and antiviral effects.
Mécanisme D'action
The exact mechanism of action of (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid is not fully understood. However, it has been proposed that this compound may exert its antitumor effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of Trypanosoma brucei by targeting the parasite's kinetoplast DNA. In addition, this compound has been found to inhibit the replication of hepatitis B virus by blocking the activity of the viral reverse transcriptase enzyme.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit DNA synthesis, and inhibit the activity of the enzyme topoisomerase II. In parasites, this compound has been found to inhibit the activity of the enzyme trypanothione reductase, which is involved in the parasite's redox metabolism. This compound has also been found to inhibit the activity of the viral reverse transcriptase enzyme, which is involved in the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various diseases. Additionally, this compound has been shown to have low toxicity in vivo, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid. One area of interest is the development of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dose and schedule of this compound treatment, as well as its potential side effects. Another area of interest is the development of this compound as an antiparasitic agent for the treatment of neglected tropical diseases. Finally, further studies are needed to elucidate the exact mechanism of action of this compound in order to better understand its biological effects.
Méthodes De Synthèse
(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of furfural with methylamine to form an imine intermediate, which is then reacted with 2,5-dimethylpyrrole-3-carboxaldehyde to form the desired product.
Applications De Recherche Scientifique
(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid has been extensively studied for its potential therapeutic effects in various diseases. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness, and Leishmania donovani, the causative agent of visceral leishmaniasis. Additionally, this compound has been found to have antiviral activity against a range of viruses, including HIV-1, hepatitis B virus, and influenza A virus.
Propriétés
IUPAC Name |
(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-8-12(5-6-14(16)17)11(2)15(10)9-13-4-3-7-18-13/h3-8H,9H2,1-2H3,(H,16,17)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXIYIXQNHJHO-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389282.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2389283.png)
![2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2389284.png)
![(S)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2389287.png)
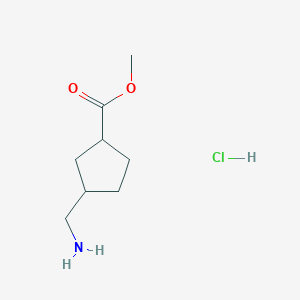

![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)
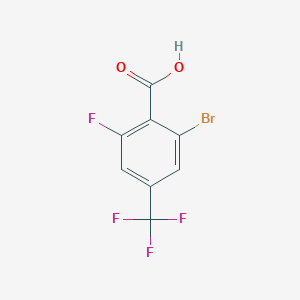
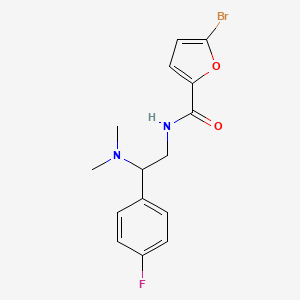
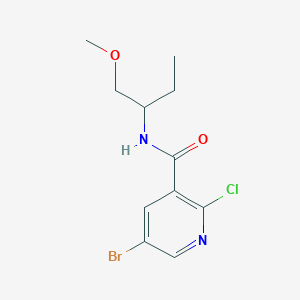
![1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2389301.png)
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)
